molecular formula C9H10FNO3 B13675656 Ethyl 5-fluoro-4-methoxypicolinate

Ethyl 5-fluoro-4-methoxypicolinate

Katalognummer: B13675656
Molekulargewicht: 199.18 g/mol
InChI-Schlüssel: NAANLZPJYJQOHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-fluoro-4-methoxypicolinate is a fluorinated organic compound that belongs to the class of picolinates. Fluorinated compounds are known for their unique properties, including increased stability, bioavailability, and activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-fluoro-4-methoxypicolinate typically involves the fluorination of a precursor compound. One common method includes the reaction of 5-fluoro-4-methoxypyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective introduction of the ethyl ester group .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 5-fluoro-4-methoxypicolinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex aromatic compounds .

Wissenschaftliche Forschungsanwendungen

Ethyl 5-fluoro-4-methoxypicolinate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 5-fluoro-4-methoxypicolinate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

  • Ethyl 5-fluoro-4-chloropyrimidine
  • 5-Fluoro-6-ethyl-4-hydroxypyrimidine
  • Fluorinated Quinolines

Comparison: Ethyl 5-fluoro-4-methoxypicolinate is unique due to its specific substitution pattern, which imparts distinct properties compared to other fluorinated compounds. For instance, the presence of the methoxy group can influence its solubility and reactivity, making it suitable for specific applications where other fluorinated compounds may not be as effective .

Eigenschaften

Molekularformel

C9H10FNO3

Molekulargewicht

199.18 g/mol

IUPAC-Name

ethyl 5-fluoro-4-methoxypyridine-2-carboxylate

InChI

InChI=1S/C9H10FNO3/c1-3-14-9(12)7-4-8(13-2)6(10)5-11-7/h4-5H,3H2,1-2H3

InChI-Schlüssel

NAANLZPJYJQOHP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NC=C(C(=C1)OC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.